molecular formula C27H28N4O2S B11962430 (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B11962430
M. Wt: 472.6 g/mol
InChI Key: UPURRQFUVHKAEA-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy in treating various diseases, its mechanism of action, and its safety profile.

Industry

In the industrial sector, this compound is investigated for its potential use in the development of new materials. Its unique chemical properties make it a candidate for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C27H28N4O2S/c1-3-33-22-12-13-23(19(2)16-22)25-20(18-31(29-25)21-10-6-4-7-11-21)17-24-26(32)28-27(34-24)30-14-8-5-9-15-30/h4,6-7,10-13,16-18H,3,5,8-9,14-15H2,1-2H3/b24-17-

InChI Key

UPURRQFUVHKAEA-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.